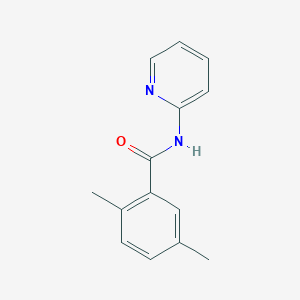

2,5-dimethyl-N-pyridin-2-ylbenzamide

Beschreibung

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-7-11(2)12(9-10)14(17)16-13-5-3-4-8-15-13/h3-9H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGHQLCIEYDLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

The following table compares 2,5-dimethyl-N-pyridin-2-ylbenzamide with structurally related benzamide derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 2,5-Dimethyl-N-pyridin-2-ylbenzamide | C₁₃H₁₃N₂O | 213.26 | 2,5-dimethyl; pyridin-2-yl | Kinase inhibition, receptor modulation |

| 2,5-Diiodo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide | C₂₀H₁₃I₂N₃O₂ | 581.15 | 2,5-diiodo; oxazolo-pyridine hybrid | Anticancer research, enzyme targeting |

Key Differences and Implications

Substituent Effects :

- Electron-Donating vs. Electron-Withdrawing Groups : The methyl groups in 2,5-dimethyl-N-pyridin-2-ylbenzamide are electron-donating, increasing electron density on the benzene ring. In contrast, the diiodo substituents in the analog () are electron-withdrawing, which may alter reactivity and binding affinity .

- Molecular Weight and Solubility : The diiodo-oxazolo derivative has a significantly higher molecular weight (581.15 vs. 213.26), likely reducing aqueous solubility and bioavailability compared to the dimethyl variant.

Biological Activity :

- The oxazolo-pyridine hybrid in the diiodo compound introduces a fused heterocyclic system, which may enhance selectivity for specific enzyme pockets (e.g., kinase ATP-binding sites). In contrast, the simpler pyridin-2-yl group in 2,5-dimethyl-N-pyridin-2-ylbenzamide could favor broader receptor interactions .

Synthetic Complexity :

- The diiodo-oxazolo analog requires multistep synthesis due to its fused ring system and iodine substituents, whereas 2,5-dimethyl-N-pyridin-2-ylbenzamide can be synthesized more straightforwardly via amide coupling and methylation reactions.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dimethyl-N-pyridin-2-ylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step protocol:

Amide bond formation : React 2,5-dimethylbenzoyl chloride with 2-aminopyridine in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions. Triethylamine is commonly used as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields the pure product.

Optimization considerations :

- Temperature control (0–5°C during acyl chloride addition) minimizes side reactions.

- Stoichiometric excess of 2-aminopyridine (1.2–1.5 equivalents) improves yield .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing 2,5-dimethyl-N-pyridin-2-ylbenzamide?

- 1H/13C NMR : Key signals include the pyridyl proton (δ 8.2–8.4 ppm, d) and the benzamide carbonyl carbon (δ ~165–170 ppm) .

- IR Spectroscopy : A strong C=O stretch (~1640–1680 cm⁻¹) confirms amide formation .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves structural ambiguities, such as torsional angles between the benzamide and pyridyl moieties. Hydrogen-bonding motifs (e.g., N–H⋯N interactions) are critical for supramolecular packing analysis .

Q. What are the primary research applications of 2,5-dimethyl-N-pyridin-2-ylbenzamide in medicinal chemistry?

- Enzyme inhibition studies : The compound’s pyridyl and methyl groups enhance hydrophobic interactions with enzyme active sites, making it a candidate for kinase or protease inhibition assays.

- Structure-activity relationship (SAR) models : Derivatives with substituents at the 2- and 5-positions are synthesized to evaluate steric/electronic effects on binding affinity .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of 2,5-dimethyl-N-pyridin-2-ylbenzamide’s electronic properties?

- DFT calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution.

- Applications : Correlate computed dipole moments with solubility trends or predict reactive sites for electrophilic substitution .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Case example : If NMR suggests free rotation of the pyridyl group but crystallography reveals a fixed conformation:

Q. How do substituent variations (e.g., halogenation) impact the compound’s supramolecular assembly?

- Comparative crystallography : Replace methyl groups with halogens (e.g., Cl, F) and analyze hydrogen-bonding patterns. For example, difluoro analogs form dimeric R₂²(8) motifs via N–H⋯N interactions, while methyl groups favor C–H⋯π contacts .

- Thermal analysis : DSC/TGA reveals stability differences influenced by packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.